molecular formula C18H19ClN2O3 B7499364 N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide

N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide

Cat. No. B7499364
M. Wt: 346.8 g/mol
InChI Key: ATRLERRLPSFWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide, also known as CFM-2, is a small molecule inhibitor of the TRPV1 channel. The TRPV1 channel is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and low pH. It is expressed in sensory neurons and is involved in the transmission of pain signals. CFM-2 has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain.

Mechanism of Action

N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide is a TRPV1 channel inhibitor. It binds to the channel and prevents it from being activated by various stimuli, including heat, capsaicin, and low pH. This results in a reduction in the transmission of pain signals from sensory neurons to the central nervous system.
Biochemical and Physiological Effects:
N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, from immune cells. It has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. In addition, N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to reduce the activation of microglia, which are immune cells in the central nervous system that are involved in the development of chronic pain.

Advantages and Limitations for Lab Experiments

N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for the TRPV1 channel, which reduces the risk of off-target effects. However, N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide also has some limitations. It is not very water-soluble, which can make it difficult to use in some experiments. In addition, it has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide. One area of research could be to investigate its potential as a treatment for chronic pain conditions in humans. Another area of research could be to investigate its effects on other TRP channels, which are involved in a variety of physiological processes. Additionally, N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide could be used as a tool to investigate the role of the TRPV1 channel in various physiological and pathological processes. Overall, N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide has the potential to be a valuable research tool and a promising therapeutic agent for the treatment of chronic pain.

Synthesis Methods

N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-piperidone hydrochloride with 5-chlorofuran-2-carbonyl chloride in the presence of triethylamine to form N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]acetamide. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of potassium carbonate to form N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide. The final product is purified using column chromatography.

Scientific Research Applications

N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide has been extensively studied in animal models of pain. It has been shown to be effective in reducing pain in models of inflammatory pain, neuropathic pain, and cancer pain. N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide has also been shown to be effective in reducing hyperalgesia and allodynia, which are common symptoms of chronic pain conditions. In addition, N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.

properties

IUPAC Name

N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-12-4-2-3-5-14(12)17(22)20-13-8-10-21(11-9-13)18(23)15-6-7-16(19)24-15/h2-7,13H,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRLERRLPSFWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CC=C(O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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